Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate
Overview
Description
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate is an organic compound with the molecular formula C14H22O5. It is a derivative of malonic acid, featuring a cyclohexyl ring with a keto group at the 3-position and two ester groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate can be synthesized through the reaction of diethyl methylmalonate with 2-cyclohexenone under abnormal Michael conditions. This reaction involves the addition of the enolate ion of diethyl methylmalonate to the β-position of 2-cyclohexenone, forming the desired product .
Industrial Production Methods
Industrial production methods for diethyl methyl(3-oxocyclohexyl)malonate typically involve large-scale batch reactions using similar conditions as in laboratory synthesis. The reaction is carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol, to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester groups using alkyl halides in the presence of a strong base.
Michael Addition: It can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Alkylation: Common reagents include alkyl halides and bases like sodium hydride or potassium tert-butoxide.
Michael Addition: Reagents include α,β-unsaturated carbonyl compounds and bases such as sodium ethoxide.
Hydrolysis: Acidic or basic hydrolysis conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Alkylation: Alkylated malonate derivatives.
Michael Addition: Adducts with α,β-unsaturated carbonyl compounds.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl methyl(3-oxocyclohexyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the cyclohexyl ring.
Dimethyl malonate: Another malonate ester with methyl groups instead of ethyl groups.
Diethyl ethylidenemalonate: A malonate ester with an ethylidene group.
Uniqueness
Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate is unique due to the presence of the cyclohexyl ring with a keto group, which imparts distinct reactivity and potential applications compared to simpler malonate esters. This structural feature allows for more diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
diethyl 2-methyl-2-(3-oxocyclohexyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-4-18-12(16)14(3,13(17)19-5-2)10-7-6-8-11(15)9-10/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKBXBXLPRFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCCC(=O)C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966638 | |
Record name | Diethyl methyl(3-oxocyclohexyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52263-19-1 | |
Record name | Propanedioic acid, 2-methyl-2-(3-oxocyclohexyl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52263-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl methyl(3-oxocyclohexyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl methyl(3-oxocyclohexyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl methyl(3-oxocyclohexyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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